1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-
Description
The compound 1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- (hereafter referred to as the target compound) is a structurally complex indole derivative. Its IUPAC name confirms an octahydroindole core substituted at position 1 with a propanoyl group bearing a 1-carboxy-3-phenylpropylamino moiety . This unique architecture combines an indole-2-carboxylic acid backbone with a branched alkyl chain featuring phenyl and carboxylic acid groups.
Properties
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868979 | |
| Record name | 1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}octahydro-1H-indole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83601-86-9 | |
| Record name | 1H-Indol-2-carboxylic acid, 1-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)octahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083601869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of 1H-Indole-2-carboxylicacid derivatives often begins with the condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (ECPPA-NCA) with trans-octahydro-1H-indole-2-carboxylic acid. This reaction, conducted in dichloromethane with triethylamine as a base, proceeds at ambient temperature (25–30°C) to minimize side reactions. A critical innovation lies in the use of a sub-molar ratio of ECPPA-NCA to the indole precursor (0.5–0.8:1), which enhances regioselectivity and reduces diastereomer formation. For instance, a 0.4–0.9:1 molar ratio achieved 66.8% yield in a scaled-up process.
Resolution of Racemic Intermediates via Chiral Amines
Enantiomeric Purification Strategies
Racemic trans-octahydro-1H-indole-2-carboxylic acid undergoes resolution using R-(+)-phenyl ethyl amine in ethanol. This chiral amine forms diastereomeric salts with the enantiomers, which exhibit differential solubility. For example, refluxing 65 g of racemic acid with 500 g of R-(+)-phenyl ethyl amine in 3.8 L ethanol followed by chilling to 10°C selectively crystallizes the (2S,3aR,7aS)-enantiomer. The salt is then basified with NaOH, acidified to pH 6.5, and concentrated to yield 200 g of enantiomerically pure product.
Solvent and Temperature Effects
Ethanol’s high polarity and boiling point (78°C) make it ideal for dissolving both the racemic acid and the resolving agent. Cooling the solution to 10°C maximizes the solubility difference between diastereomers, ensuring high recovery rates. Alternative solvents like acetonitrile are employed during final crystallization to avoid co-precipitation of impurities.
Cyclization via Fisher Indole Synthesis
Acid-Catalyzed Cyclization Conditions
The Fisher indole reaction is employed to construct the indole core, using polyphosphoric acid (PPA) as a catalyst. A mixture of 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester and PPA is heated to 80–130°C for 1–6 hours, inducing cyclization. This method achieves a 64% yield when conducted in diphenyl ether at 220–225°C, followed by cooling and crystallization with cyclohexane.
Solvent and Catalyst Selection
PPA is preferred over weaker acids (e.g., HCl) due to its ability to protonate carbonyl groups and facilitate-sigmatropic rearrangements. Diphenyl ether’s high boiling point (258°C) allows prolonged heating without solvent evaporation, critical for complete cyclization. Post-reaction, the mixture is diluted with cyclohexane to reduce viscosity, enabling efficient solid-liquid separation.
Hydrolysis and Decarboxylation Techniques
Base-Mediated Ester Hydrolysis
Ethyl ester derivatives are hydrolyzed using potassium hydroxide in methanol. For example, refluxing 75 g of 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester with 105.8 g KOH in 450 mL methanol for 24 hours yields 77.5 g (73.8%) of the carboxylic acid. Methanol’s nucleophilicity and miscibility with water ensure rapid saponification.
Copper Chromite-Catalyzed Decarboxylation
Decarboxylation of 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid is achieved using copper chromite in diphenyl ether at 220–225°C. This method removes the carboxylic acid group while preserving the indole skeleton, yielding 64% of the desired product. The catalyst’s high surface area and thermal stability prevent decomposition of sensitive intermediates.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Stereoselective Condensation | 66.8% | >99% | High enantiomeric purity | Requires chiral resolution step |
| Fisher Indole Synthesis | 64% | 99.1% | Scalable to industrial production | High energy input (220°C) |
| Ester Hydrolysis | 73.8% | 99.1% | Mild conditions (reflux in methanol) | Long reaction time (24 hours) |
The stereoselective condensation route offers superior enantioselectivity, critical for pharmaceutical applications, albeit with additional purification steps. In contrast, the Fisher indole method excels in scalability but demands stringent temperature control .
Chemical Reactions Analysis
1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Condensation: Condensation reactions can form larger molecules by combining the compound with other reactants.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have been identified as promising candidates for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The integrase enzyme is crucial for the viral replication cycle, and inhibiting its activity can effectively impair viral propagation.
Key Findings:
- Mechanism of Action: The indole core and carboxyl group of these compounds chelate two magnesium ions (Mg²⁺) within the active site of integrase, which is essential for its catalytic function .
- Activity Levels: A derivative of indole-2-carboxylic acid demonstrated an inhibitory concentration (IC₅₀) value of 0.13 μM, indicating potent antiviral activity . Other derivatives exhibited IC₅₀ values ranging from 12.41 to 47.44 μM, suggesting a broad spectrum of efficacy against HIV-1 integrase .
Table 1: Summary of Antiviral Activity of Indole Derivatives
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Compound 3 | 0.13 | Chelation with Mg²⁺ ions |
| Compound 17a | 3.11 | π–π stacking with viral DNA |
| Compound 20a | 0.13 | Enhanced interaction with hydrophobic cavity |
Targeting Cancer Cell Lines
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives in cancer treatment, particularly in targeting liver cancer through interactions with the 14-3-3η protein.
Key Findings:
- Inhibition of Cancer Cell Proliferation: A novel derivative, designated C11, showed significant inhibitory activity against various human liver cancer cell lines, including Bel-7402 and Hep G2 cells. It also demonstrated effectiveness against chemotherapy-resistant cells .
- Safety Profile: Compound C11 was found to be safe against hERG (human Ether-à-go-go Related Gene), indicating a favorable safety profile for further development .
Table 2: Antitumor Activity of Indole Derivatives
| Compound | Target Protein | Activity Against Cancer Cell Lines |
|---|---|---|
| C11 | 14-3-3η | Bel-7402, SMMC-7721, Hep G2 |
| C11 | Chemoresistant | Bel-7402/5-Fu cells |
Mechanistic Insights and Structural Optimization
The mechanism by which indole derivatives exert their biological effects has been elucidated through structural optimization studies. Modifications at specific positions on the indole ring have been shown to enhance binding affinity and biological activity.
Structural Modifications:
- C6 Halogenation: Adding halogenated groups at the C6 position has improved π–π stacking interactions with viral DNA, thereby enhancing antiviral efficacy .
- C3 Branching: Introducing longer branches at the C3 position has been correlated with increased interaction with hydrophobic cavities near the active site of integrase .
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Indole-2-carboxylic Acid Derivatives
Key Observations :
- The target compound distinguishes itself with a saturated octahydroindole core and a phenylpropyl-carboxy-amide side chain , contrasting with simpler indole backbones in other derivatives.
- Substituents like thiazolidinones (e.g., ) or halogens (e.g., 5-fluoro in ) in analogs are associated with enhanced bioactivity, whereas the target compound’s phenylpropyl group may influence lipophilicity and target specificity.
Key Observations :
- The target compound’s synthesis likely involves amide bond formation similar to naratriptan synthesis (e.g., ester hydrolysis in ).
- Thiazolidinone hybrids () employ Knoevenagel reactions, while simpler derivatives (e.g., ) are isolated naturally or synthesized via straightforward routes.
Key Observations :
- The target compound’s phenylpropyl-carboxy group may enhance binding to hydrophobic pockets in proteins (e.g., tubulin colchicine sites, as seen in ).
- Thiazolidinone and rhodanine derivatives exhibit potent anticancer and antimicrobial effects, likely due to electron-withdrawing groups enhancing target interaction . Simpler indole derivatives (e.g., ) show weaker activity, underscoring the importance of substituents.
Biological Activity
1H-Indole-2-carboxylic acid and its derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including HIV and inflammatory conditions. This article focuses on the biological activity of the compound “1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-” by analyzing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Recent studies have demonstrated that indole-2-carboxylic acid derivatives exhibit potent inhibitory effects on HIV-1 integrase, an essential enzyme in the viral replication cycle. The mechanism primarily involves chelation of magnesium ions (Mg²⁺) within the active site of the integrase, which is crucial for its enzymatic function. For instance, compound 3 from a recent study showed an IC₅₀ value of 0.13 μM against HIV-1 integrase, indicating strong inhibitory activity .
Binding Mode Analysis
Binding mode analysis revealed that the indole core and carboxyl group of these compounds form significant interactions with the integrase's active site. The introduction of hydrophobic substituents at specific positions on the indole ring enhances binding affinity and inhibitory potency through π-π stacking interactions with viral DNA .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of substituents on the indole ring in modulating biological activity. For example:
- C3 Substituents : Long-chain hydrophobic groups significantly improve integrase inhibition.
- C6 Halogenation : Halogenated phenyl groups at this position enhance π-stacking interactions with viral DNA, further increasing potency .
Case Studies
Several case studies illustrate the promising biological activities of indole-2-carboxylic acid derivatives:
Case Study 1: HIV Integrase Inhibition
A series of derivatives were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. Compound 17a was found to inhibit integrase with an IC₅₀ of 3.11 μM, showcasing the efficacy of structural modifications in enhancing antiviral activity .
Case Study 2: Cysteinyl Leukotriene Receptor Antagonism
Another study identified indole derivatives as selective antagonists for CysLT₁ receptors, which are implicated in asthma and other inflammatory diseases. Compound 17k exhibited an IC₅₀ value of 0.0059 μM for CysLT₁, demonstrating its potential as a therapeutic agent for inflammatory conditions .
Data Tables
| Compound | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound 3 | HIV-1 Integrase | 0.13 | Mg²⁺ chelation |
| Compound 17a | HIV-1 Integrase | 3.11 | Mg²⁺ chelation, π-stacking |
| Compound 17k | CysLT₁ | 0.0059 | Receptor antagonism |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing octahydroindole scaffolds with functionalized substituents?
- Methodology : The synthesis of octahydroindole derivatives often involves cyclization reactions, such as reductive amination or palladium-catalyzed reductive cyclization ( ). For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid and sodium acetate generates fused indole-thiazolidinone systems . Adapting this method, researchers could substitute aminothiazolones with 1-carboxy-3-phenylpropylamine to introduce the desired substituent.
- Key Considerations : Reaction time (2.5–5 h) and stoichiometric ratios (1.0–1.1 equiv) of reagents are critical for yield optimization. Recrystallization from DMF/acetic acid mixtures is recommended for purification .
Q. How can structural confirmation and purity of this compound be validated?
- Methodology : Use a combination of:
- NMR spectroscopy : To confirm stereochemistry (e.g., octahydro ring conformation) and substituent positions.
- Mass spectrometry (HRMS) : For molecular weight validation (e.g., reports HRMS for similar indole derivatives).
- X-ray crystallography : To resolve ambiguities in stereoisomerism, as seen in studies on related octahydroindole salts .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the introduction of the 1-carboxy-3-phenylpropylamino group?
- Methodology :
- Directing groups : Utilize electron-withdrawing groups (e.g., carboxylic acid in 3-formyl-1H-indole-2-carboxylic acid) to control nucleophilic attack sites during condensation reactions .
- Protection/deprotection : Temporarily protect the indole nitrogen or carboxyl groups to avoid undesired side reactions (e.g., using benzyloxy groups, as in ).
Q. How can computational modeling predict the compound’s biological activity or binding affinity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., angiotensin-converting enzyme, given the carboxypropylamino motif).
- QSAR studies : Correlate topological polar surface area (e.g., 49.3 Ų for a related octahydroindole ) with membrane permeability or bioavailability.
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Methodology :
- Stereochemical analysis : Verify enantiopurity via chiral HPLC, as stereoisomers (e.g., 2S,3aR,7aS vs. 2R,3aS,7aR configurations in ) may exhibit divergent activities.
- Assay standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability.
Methodological Challenges and Solutions
Q. What purification techniques are effective for highly polar indole-carboxylic acid derivatives?
- Solutions :
- Ion-exchange chromatography : Separate charged species using resins like Dowex-50.
- Recrystallization : Use polar aprotic solvents (DMF or acetic acid) to improve crystal formation .
Q. How can reaction yields be improved for multi-step syntheses involving acid-sensitive intermediates?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
